molecular formula C9H19NO2 B13542004 Methyl 2-amino-6-methylheptanoate

Methyl 2-amino-6-methylheptanoate

Cat. No.: B13542004
M. Wt: 173.25 g/mol
InChI Key: DIYLMHJUTDQAHN-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-methylheptanoate is an organic compound with the molecular formula C9H19NO2 It is a derivative of heptanoic acid and contains an amino group and a methyl group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-6-methylheptanoate typically involves the esterification of 2-amino-6-methylheptanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-methylheptanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides and other substituted products.

Scientific Research Applications

Methyl 2-amino-6-methylheptanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-6-methylheptanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then interact with enzymes and receptors in the body.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methylheptane: A similar compound with a primary amine group instead of an ester group.

    Methyl 2-aminoheptanoate: Lacks the additional methyl group present in Methyl 2-amino-6-methylheptanoate.

Uniqueness

This compound is unique due to the presence of both an amino group and an ester group, which allows it to participate in a wide range of chemical reactions. The additional methyl group also enhances its chemical stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

methyl 2-amino-6-methylheptanoate

InChI

InChI=1S/C9H19NO2/c1-7(2)5-4-6-8(10)9(11)12-3/h7-8H,4-6,10H2,1-3H3

InChI Key

DIYLMHJUTDQAHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C(=O)OC)N

Origin of Product

United States

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